![molecular formula C24H22N4O3 B2532859 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1207002-59-2](/img/structure/B2532859.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up the complex structures through a series of reactions including condensation, cyclization, and functional group transformations. For example, the synthesis of antipyrine derivatives involves the reaction of 4-aminophenazone with various aldehydes and ketones to form Schiff bases, which are then further reacted to yield the final compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray crystallography, NMR, FT-IR, and mass spectroscopy . These studies reveal the geometry, conformation, and electronic structure of the molecules. For instance, the X-ray structure of a pyrazole derivative showed a twisted conformation between the pyrazole and thiophene rings, indicating that the compound may also exhibit a complex three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. The presence of amide, pyrazole, and pyrrole groups can lead to a variety of chemical reactions, including hydrogen bonding and π-π interactions, which can affect the compound's biological activity . The compound , with its multiple aromatic systems and heterocycles, is likely to participate in similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and functional groups. For example, the presence of amide groups typically increases hydrogen bonding potential, which can affect solubility and melting point . The compound , with its multiple aromatic and heterocyclic rings, is likely to have significant π-π interactions that could influence its physical properties and stability.
Case Studies
While the provided papers do not include case studies on the specific compound, they do report biological evaluations of similar compounds. These studies show that such compounds can exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound , with its structural similarities, may also possess such activities, making it a candidate for further biological evaluation.
Wissenschaftliche Forschungsanwendungen
Virtual Screening and Pharmacokinetic Characterization
A study involving virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds with significant effects on breast tumor metastasis, including an analogue closely related to the queried compound. These compounds demonstrated the ability to block angiogenesis and induced apoptosis in cell growth, showing promising pharmacokinetic properties and reducing tumor volumes in vivo. This research underscores the potential application of such compounds in cancer therapy, particularly for breast cancer treatment (Wang et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives that exhibited anticancer and anti-5-lipoxygenase activities. These derivatives were synthesized through a series of reactions, indicating the versatile chemical reactivity and potential therapeutic applications of compounds within this chemical class, including anti-inflammatory and anticancer effects (Rahmouni et al., 2016).
Molecular Interaction Studies
Molecular interaction studies of a related antagonist compound with the CB1 cannabinoid receptor provided insights into the steric and electrostatic interactions essential for binding to the receptor. This research contributes to the understanding of how such compounds interact with biological targets, offering potential pathways for developing new therapeutic agents (Shim et al., 2002).
Crystal Structure and Hirshfeld Surface Analysis
Research on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives revealed the molecular arrangements and intermolecular interactions, providing a foundation for understanding the compound's physical and chemical properties. This knowledge is crucial for designing drugs with desired bioavailability and efficacy (Kumara et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds. Through a series of chemical modifications, researchers have developed compounds with significant biological activity, underscoring the importance of chemical synthesis in drug discovery and development (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-9-17(2)11-19(10-16)28-24(27-7-3-4-8-27)20(14-26-28)23(29)25-13-18-5-6-21-22(12-18)31-15-30-21/h3-12,14H,13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAAZWLCEVFXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

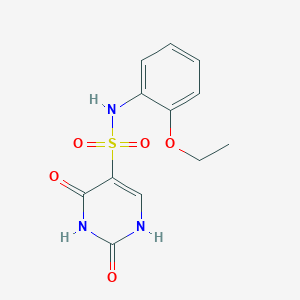
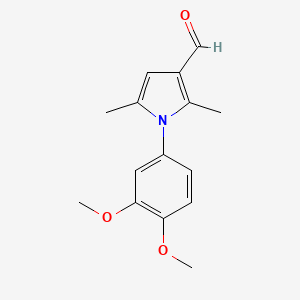
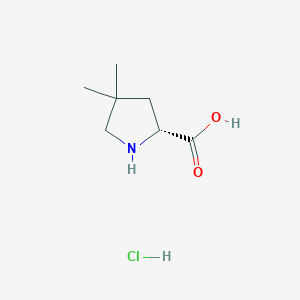
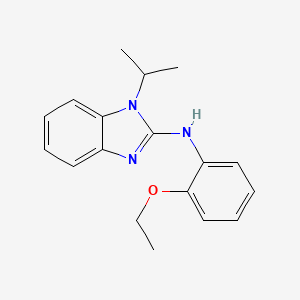


![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)
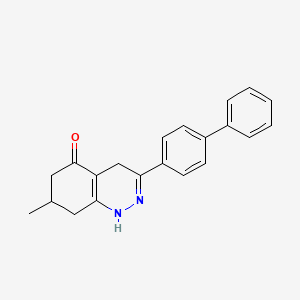
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)
![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)
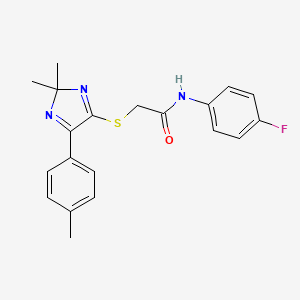


![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)